molecular formula C2H5NaS B1308713 Sodium ethanethiolate CAS No. 811-51-8

Sodium ethanethiolate

Cat. No.: B1308713
CAS No.: 811-51-8
M. Wt: 84.12 g/mol
InChI Key: QJDUDPQVDAASMV-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Sodium ethanethiolate is primarily used as a reagent in the synthesis of various thioethers . It can also be employed as a ligand in the preparation of organometallic complexes . Therefore, the primary targets of this compound are the molecules it interacts with during these synthesis processes.

Mode of Action

The mode of action of this compound involves its interaction with other molecules during the synthesis of thioethers and organometallic complexes . It acts as a nucleophile, attacking electrophilic carbon atoms in the molecules it interacts with . This results in the formation of new bonds and the creation of the desired products .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. It is known to be involved in the synthesis of thioethers , which are used in a variety of biochemical pathways. Thioethers can act as antioxidants, protecting cells from damage by reactive oxygen species .

Pharmacokinetics

As a sodium salt, it is soluble in organic solvents , which may influence its absorption and distribution. Its impact on bioavailability would depend on the specific context in which it is used.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the products it helps to synthesize. For example, the thioethers it helps to create can have various effects, such as acting as antioxidants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that contact with water can liberate toxic gas . Therefore, the reaction conditions, including the presence of water and other substances, can significantly impact the action of this compound.

Biochemical Analysis

Biochemical Properties

Sodium ethanethiolate plays a significant role in biochemical reactions, particularly in the synthesis of thioethers and thiolated amino-alcohols . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in the preparation of organometallic complexes, which are crucial in catalysis and other biochemical processes . The nature of these interactions often involves the formation of strong bonds between the sulfur atom in this compound and metal ions or other reactive centers in biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the redox state and interacting with thiol groups in proteins . These interactions can lead to changes in enzyme activity, protein function, and overall cellular homeostasis. Additionally, this compound can modulate cell signaling pathways by affecting the activity of key signaling molecules and transcription factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions in enzymes, thereby influencing their catalytic activity . This binding can result in either inhibition or activation of the enzyme, depending on the specific context. This compound can also interact with thiol groups in proteins, leading to changes in protein conformation and function. Furthermore, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including alterations in enzyme activity and gene expression. These effects are often dependent on the concentration and duration of exposure to this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, protein function, and overall cellular homeostasis . Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and disruption of metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism . It interacts with enzymes and cofactors that facilitate the transfer of sulfur atoms in biochemical reactions. These interactions can influence metabolic flux and the levels of key metabolites. For example, this compound can participate in the synthesis of thiolated compounds, which are important in cellular redox regulation and detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. This compound can also influence the transport and distribution of other biomolecules by modulating the activity of transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, this compound may localize to the mitochondria, where it can participate in redox regulation and energy metabolism. Its activity and function are often dependent on its precise subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethanethiolate is typically synthesized by reacting ethanethiol with sodium hydroxide. The reaction proceeds as follows:

CH3CH2SH+NaOHCH3CH2SNa+H2O\text{CH}_3\text{CH}_2\text{SH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH}_2\text{SNa} + \text{H}_2\text{O} CH3​CH2​SH+NaOH→CH3​CH2​SNa+H2​O

This reaction is carried out in an inert atmosphere to prevent oxidation of the thiolate .

Industrial Production Methods: On an industrial scale, this compound can be produced by the same method but with more controlled conditions to ensure high purity and yield. The reaction is typically conducted in a solvent such as methanol or ethanol to facilitate the dissolution of reactants and products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Sodium ethanethiolate is unique due to its balance of reactivity and stability. The ethyl group provides a moderate steric hindrance, making it less reactive than sodium methanethiolate but more reactive than bulkier thiolates like sodium thiophenolate .

Properties

IUPAC Name

sodium;ethanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUDPQVDAASMV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-08-1 (Parent)
Record name Ethanethiol, sodium salt
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DSSTOX Substance ID

DTXSID001001774
Record name Sodium ethanethiolate
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystals with a stench; [Sigma-Aldrich MSDS]
Record name Sodium ethanethiolate
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CAS No.

811-51-8
Record name Ethanethiol, sodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium ethanethiolate
Source EPA DSSTox
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Record name Ethanethiol sodium salt
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Synthesis routes and methods

Procedure details

A ˜0.5 M solution of sodium thioethoxide was prepared by adding ethanethiol (1.60 mL, 21.4 mmol) to a suspension of 60% NaH dispersion in mineral oil (769 mg, 19.2 mmol) in 40 mL of anhydrous DMF at 0° C. The ice bath was removed and the solution was stirred at room temperature for 30 min. The 0.5 M solution of sodium thioethoxide was then added dropwise to the solution of 4.00 g (10.7 mmol) of 2-(4-methoxyphenyl)benzo[b]thiophen-3-yl 4-methoxyphenyl ketone in 10.0 mL of anhydrous DMF at room temperature. The reaction mixture was heated at 85° C. for 3 h, then allowed to cool to room temperature, and acidified with 20 mL of 1.0 N HCl. To this was added 200 mL of H2O and the mixture was extracted with EtOAc (3×400 mL). The combined organic layers were washed with 200 mL of brine, dried over MgSO4, and concentrated under reduced pressure. The crude product was purified by PrepLC (30% EtOAc in hexanes) to afford 3.017 g of the title compound (8.37 mmol, 78%) as a yellow foam.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
769 mg
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(4-methoxyphenyl)benzo[b]thiophen-3-yl 4-methoxyphenyl ketone
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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